molecular formula C23H24ClN5O2S B2590346 7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline CAS No. 904582-01-0

7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline

Número de catálogo B2590346
Número CAS: 904582-01-0
Peso molecular: 469.99
Clave InChI: LIJZWTVWRGURPD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Physical And Chemical Properties Analysis

The compound is a white powder that is soluble in DMSO at 100 mg/mL . It should be stored at 2-8°C and protected from light . The compound’s quality level is 100 and its assay is ≥98% (HPLC) .

Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Properties

  • A study described the synthesis of various quinazoline derivatives, highlighting methods to generate compounds with potential diuretic activity. This research explored the synthesis of tricyclic 1,2,4-triazolo[3,4-b]quinazolines and related structures, demonstrating the versatility of quinazoline frameworks for creating biologically active compounds (Eisa et al., 1996).
  • Another study focused on the facile synthesis of enol type acyl cyanides via a 1,3-dipolar cycloaddition reaction, showcasing a method for creating complex quinazoline derivatives. This work underscores the adaptability of quinazoline compounds for various synthetic routes and applications (Kurasawa et al., 1993).

Pharmacological Applications

  • Research into novel 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4] triazolo[4,3-a]quinazolin-5-ones revealed their potential as new classes of H1-antihistaminic agents. This indicates the therapeutic relevance of quinazoline derivatives in treating allergic reactions with minimal sedative effects, offering a promising avenue for developing new antihistamines (Alagarsamy et al., 2009).
  • A novel synthetic quinazoline derivative was identified for its cytotoxic and antiproliferative activities against human tumor cell lines, showcasing the potential of such compounds in anticancer therapies. The study also assessed the interaction of this compound with DNA, highlighting the multifaceted roles of quinazoline derivatives in cancer research (Ovádeková et al., 2005).

Molecular Structure and Activity

  • Detailed structural and molecular studies of quinazoline derivatives have been conducted to understand their interaction with biological targets. One study synthesized a specific triazoloquinazoline compound and performed a comprehensive analysis including X-ray crystallography, DFT studies, and molecular docking. This research contributes to the understanding of how such compounds interact with proteins, offering insights into their potential therapeutic applications (Wu et al., 2021).

Mecanismo De Acción

The compound is a cell-permeable triazolothienopyrimidine that acts as a reversible urea transporter B (UT-B)-selective inhibitor . It targets a UT-B intracellular site in a urea-competitive manner, exhibiting little effect toward UT-A1, UT-A3, AQP1, CFTR, or TMEM16A channel activities . It has been shown to effectively decrease maximum urinary concentration and increase urination volume .

Safety and Hazards

As this compound is not intended for human or veterinary use, it should be handled with care and used only for research purposes. Specific safety and hazard information was not found in the search results.

Direcciones Futuras

The future directions of this compound largely depend on the results of ongoing and future research. Given its mechanism of action as a UT-B inhibitor, it could potentially be used in studies related to urea transport and related physiological processes .

Propiedades

IUPAC Name

7-chloro-3-(4-ethylphenyl)sulfonyl-5-(3-methylpiperidin-1-yl)triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O2S/c1-3-16-6-9-18(10-7-16)32(30,31)23-22-25-21(28-12-4-5-15(2)14-28)19-13-17(24)8-11-20(19)29(22)27-26-23/h6-11,13,15H,3-5,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJZWTVWRGURPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCCC(C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-3-methylpiperidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.